molecular formula C11H11N5O B2829183 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine CAS No. 2309214-87-5

3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine

Cat. No.: B2829183
CAS No.: 2309214-87-5
M. Wt: 229.243
InChI Key: SVQPJZNEVDKXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2H-1,2,3-Triazol-2-yl)azetidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine ring linked via a carbonyl group to an azetidine moiety substituted with a 1,2,3-triazole ring at the 3-position. Its molecular formula is C11H11N5O (derived from structural analysis), with a molecular weight of 253.25 g/mol. The azetidine ring confers conformational constraint, which may enhance binding specificity, while the triazole group offers hydrogen-bonding and π-π stacking capabilities .

Properties

IUPAC Name

pyridin-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(9-2-1-3-12-6-9)15-7-10(8-15)16-13-4-5-14-16/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQPJZNEVDKXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling with Pyridine: The final step involves coupling the triazole-azetidine intermediate with a pyridine derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Bioconjugation: The triazole ring can be used in click chemistry for bioconjugation applications, linking biomolecules for various studies.

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, targeting specific biological pathways.

Medicine:

    Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Its potential in drug development makes it valuable for pharmaceutical research and production.

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is compared to five analogous compounds (Table 1). Key differences in substituents, heterocyclic systems, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Relevance/Applications Reference
This compound (Target) C11H11N5O Azetidine-triazole-pyridine core Potential kinase inhibitor scaffold
2-(Cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine C16H19N5O2 Cyclopentyloxy group at pyridine 2-position Unknown; likely improves lipophilicity
(3,5-Dimethyl-1H-pyrazol-1-yl)(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridine-3-yl)methanone C22H20N6O3 Nitrophenyl, methylpyrazole substituents Evaluated for antimicrobial activity
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide C11H12N4O Pyridyl-pyrazole linked via propanamide Hydrogen-bonded crystalline structure
Methyl 5-(5-((2H-1,2,3-triazol-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-yloxy)-2-amino-4-fluorobenzoate C19H16F4N6O3 Trifluoromethyl, fluorine substituents Hepatitis C virus polymerase inhibitor intermediate
4-((3-(2H-1,2,3-Triazol-2-yl)phenyl)amino)-2-(((1R,2S)-2-aminocyclohexyl)amino)pyrimidine-5-carboxamide hydrochloride C21H24ClN9O Pyrimidine-carboxamide with triazolylphenyl Kinase inhibitor candidate (inferred)

Key Structural Differences and Implications

Trifluoromethyl and fluoro groups in ’s compound improve metabolic stability and electron-withdrawing effects, critical for antiviral activity .

Heterocycle Variations :

  • Replacement of triazole with pyrazole () reduces nitrogen content but introduces additional hydrogen-bonding sites (N–H groups), influencing solubility and crystal packing .
  • Pyrimidine-carboxamide systems () expand π-stacking surfaces, which may enhance binding to aromatic residues in enzyme active sites .

Biological Activity

3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is a heterocyclic compound that incorporates a triazole moiety, an azetidine ring, and a pyridine structure. This unique combination of structural features suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's design is aimed at enhancing pharmacological properties through the synergistic effects of its components.

Structural Characteristics

The compound consists of:

  • Azetidine Ring : A four-membered saturated ring that can influence biological reactivity and interaction with biological targets.
  • Triazole Moiety : Known for its ability to form hydrogen bonds and interact with various enzymes and receptors, enhancing biological activity.
  • Pyridine Backbone : Provides stability and enhances solubility, contributing to the compound's pharmacokinetic profile.

Biological Activities

Preliminary studies indicate that compounds containing triazole and azetidine structures exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial effects against various pathogens. The incorporation of azetidine may enhance this activity through improved binding to bacterial enzymes.
  • Anticancer Properties : Research has indicated that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, triazole-based compounds have been linked to the inhibition of c-Met kinases, which are implicated in several cancers .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems .

The biological activity of this compound is likely mediated through its interaction with various biological macromolecules:

  • Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes such as DHODH (Dihydroorotate dehydrogenase), which is crucial in pyrimidine biosynthesis in pathogens like Plasmodium falciparum .
  • Receptor Modulation : The compound may interact with receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Binding Affinity : The structural properties allow for high binding affinity to target proteins, enhancing efficacy in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of related compounds:

CompoundActivityIC50 (µM)Reference
Compound AAnticancer (c-Met inhibition)0.005
Compound BAntimicrobial<0.03
Compound CNeuroprotectiveN/A

These findings suggest that modifications to the azetidine and triazole components can significantly impact the biological activity of related compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents like methanol. This solubility is advantageous for formulation into drug delivery systems.

Q & A

Q. What are the key synthetic strategies for preparing 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Azetidine ring functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety .
  • Step 2 : Carbonyl coupling between the azetidine-triazole intermediate and pyridine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR (for proton environments near the triazole and azetidine rings) and IR (to confirm carbonyl stretching at ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry : HRMS for exact mass validation, critical due to the compound’s nitrogen-rich heterocycles .
  • Elemental Analysis : To verify purity and stoichiometry, particularly for metal-free synthetic routes .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) due to the triazole’s potential for hydrogen bonding with active sites .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing structurally similar triazole-azetidine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine or azetidine) influence biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) using computational docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • Data Contradiction Analysis : Resolve discrepancies (e.g., higher potency in vitro but lower in vivo) by evaluating logP/logD values (via HPLC) to assess bioavailability .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D conformation?

  • Methodological Answer :
  • X-ray Diffraction : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. For free ligand structures, use slow vapor diffusion with solvents like DMSO/water .
  • Electron Density Maps : Focus on the triazole-azetidine-pyridine torsion angles to identify steric constraints impacting target interactions .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Methodological Answer :
  • ADME Profiling : Use LC-MS/MS to measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models. Prioritize metabolites derived from azetidine ring oxidation .
  • Dose Optimization : Apply allometric scaling from in vitro cytotoxicity (IC50_{50}) to in vivo efficacy, adjusting for species-specific metabolic differences .

Q. What computational methods validate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of triazole-mediated hydrogen bonds over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or substituent variants .

Critical Research Considerations

  • Contradictions in Data : Conflicting reports on cytotoxicity (e.g., high in cancer cells but low in normal cells) may arise from assay conditions (e.g., serum protein binding). Validate using label-free biosensors (e.g., impedance-based systems) .
  • Stereochemical Impact : If chiral centers exist (e.g., azetidine ring substitution), use chiral HPLC or circular dichroism (CD) to isolate enantiomers and test activity separately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.